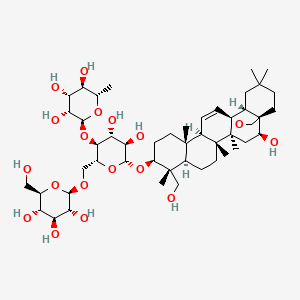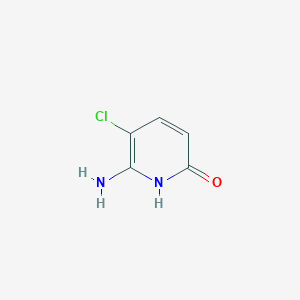
Ethyl (E)-3-(6-(hydroxymethyl)pyridin-3-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E)-3-[6-(hydroxymethyl)-3-pyridinyl]-2-propenoate is an organic compound with a complex structure that includes a pyridine ring substituted with a hydroxymethyl group and an ethyl ester of a propenoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-3-[6-(hydroxymethyl)-3-pyridinyl]-2-propenoate typically involves the esterification of 6-(hydroxymethyl)-3-pyridinecarboxylic acid with ethyl propenoate. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of Ethyl (2E)-3-[6-(hydroxymethyl)-3-pyridinyl]-2-propenoate may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of heterogeneous catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2E)-3-[6-(hydroxymethyl)-3-pyridinyl]-2-propenoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 6-(Carboxymethyl)-3-pyridinecarboxylic acid.
Reduction: Ethyl (2E)-3-[6-(hydroxymethyl)-3-pyridinyl]-2-propenol.
Substitution: 6-(Hydroxymethyl)-3-nitropyridine.
Applications De Recherche Scientifique
Ethyl (2E)-3-[6-(hydroxymethyl)-3-pyridinyl]-2-propenoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways involving pyridine derivatives.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of biological targets associated with pyridine compounds.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of Ethyl (2E)-3-[6-(hydroxymethyl)-3-pyridinyl]-2-propenoate involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The hydroxymethyl group and the pyridine ring play crucial roles in binding to these targets, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-(hydroxymethyl)picolinate: Similar structure with a methyl ester instead of an ethyl ester.
Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate: Similar structure but with a carboxylate group instead of a propenoate group.
Uniqueness
Ethyl (2E)-3-[6-(hydroxymethyl)-3-pyridinyl]-2-propenoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
ethyl (E)-3-[6-(hydroxymethyl)pyridin-3-yl]prop-2-enoate |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)6-4-9-3-5-10(8-13)12-7-9/h3-7,13H,2,8H2,1H3/b6-4+ |
Clé InChI |
GKUXNILHJSVDSC-GQCTYLIASA-N |
SMILES isomérique |
CCOC(=O)/C=C/C1=CN=C(C=C1)CO |
SMILES canonique |
CCOC(=O)C=CC1=CN=C(C=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Bromo-6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13928875.png)



![2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetic acid](/img/structure/B13928895.png)
![N-{3-[(2-methoxy-5-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B13928899.png)
